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molecular formula C10H11NO5 B1314674 Methyl 2-(4-methoxy-3-nitrophenyl)acetate CAS No. 34837-88-2

Methyl 2-(4-methoxy-3-nitrophenyl)acetate

Cat. No. B1314674
M. Wt: 225.2 g/mol
InChI Key: HAFCSCBORMDMFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06630496B1

Procedure details

An oven-dried 2-L, 3-neck round bottom flask, equipped with a mechanical stir motor, a low-temperature thermometer and an equalizing dropping funnel, was charged with acetic anhydride (631 mL) and subsequently cooled to −78° C. Fuming nitric acid (Baker, 90%, 27 mL) was added dropwise via the dropping funnel protected with a drying tube filled with CaCl2. After addition was completed, the reaction temperature was allowed to warm to 20° C. over 1 h. The reaction mixture was cooled to −78° C. again and added 4-methoxyphenylacetic acid (50 g, 0.28 mol) dropwise via the dropping funnel. After stirring at −50° C. for 1 h., the reaction mixture was allowed to warm to −30° C. over 20 min. and then cooled to −50° C. again. The reaction mixture was quenched with H2O (500 mL) at −50° C. and warmed up to room temperature and stirred for 0.5 h. The reaction mixture was partitioned between CH2Cl2 (500 mL) and H2O. The aqueous layer was extracted with CH2Cl2 (3×500 mL). The combined CH2Cl2 extracts were concentrated in vacuo to give a yellow oil. This was added slowly to a 2 M solution of NaOH (2 L) cooled at 0° C. and stirred at room temperature overnight. The reaction mixture was partitioned between CH2Cl2 (500 mL) and H2O. The aqueous layer was extracted with CH2Cl2 (3×500 mL). The combined CH2Cl2 extracts were stirred with 2 M NaOH solution (1 L) for 1 h. The layers were separated and the organic layer was washed with H2O (500 mL), brine (500 mL), dried over Na2SO4 and filtered. The solvents were removed in vacuo to afford crude product as a light yellow solid (56 g). Purification by recrystallization from MeOH (600 mL) gave product. Yield 48 g (77%).
[Compound]
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
631 mL
Type
reactant
Reaction Step Two
Quantity
27 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 g
Type
reactant
Reaction Step Five
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
2 L
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5](=[O:7])[CH3:6])(=O)C.[N+:8]([O-:11])(O)=[O:9].[Cl-].[Cl-].[Ca+2].[CH3:15][O:16][C:17]1[CH:22]=[CH:21][C:20](CC(O)=O)=[CH:19][CH:18]=1.[OH-].[Na+]>>[N+:8]([C:18]1[CH:19]=[C:20]([CH2:6][C:5]([O:4][CH3:1])=[O:7])[CH:21]=[CH:22][C:17]=1[O:16][CH3:15])([O-:11])=[O:9] |f:2.3.4,6.7|

Inputs

Step One
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
631 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
27 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Cl-].[Ca+2]
Step Five
Name
Quantity
50 g
Type
reactant
Smiles
COC1=CC=C(C=C1)CC(=O)O
Step Six
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2 L
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After stirring at −50° C. for 1 h.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
protected with a drying tube
ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 20° C. over 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to −78° C. again
TEMPERATURE
Type
TEMPERATURE
Details
to warm to −30° C. over 20 min.
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to −50° C. again
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with H2O (500 mL) at −50° C.
TEMPERATURE
Type
TEMPERATURE
Details
warmed up to room temperature
STIRRING
Type
STIRRING
Details
stirred for 0.5 h
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between CH2Cl2 (500 mL) and H2O
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with CH2Cl2 (3×500 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined CH2Cl2 extracts were concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a yellow oil
TEMPERATURE
Type
TEMPERATURE
Details
cooled at 0° C.
STIRRING
Type
STIRRING
Details
stirred at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between CH2Cl2 (500 mL) and H2O
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with CH2Cl2 (3×500 mL)
STIRRING
Type
STIRRING
Details
The combined CH2Cl2 extracts were stirred with 2 M NaOH solution (1 L) for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic layer was washed with H2O (500 mL), brine (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvents were removed in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=CC1OC)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 56 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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